1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine is a heterocyclic compound that features a tetrahydrofuran ring fused to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the ring-opening of 2,5-dimethylfuran followed by aldol condensation and hydrogenation-cyclization.
Attachment of the Propyl Chain: The propyl chain can be introduced via nucleophilic substitution reactions.
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening for catalyst optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propyl chain or the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The tetrahydrofuran ring provides additional stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar five-membered ring structure and are used in various medicinal applications.
Tetrahydrofuran Derivatives: These compounds are known for their stability and are used in the synthesis of various pharmaceuticals.
Uniqueness: 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine is unique due to the combination of the tetrahydrofuran and triazole rings, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[3-(oxolan-2-yl)propyl]triazol-4-amine |
InChI |
InChI=1S/C9H16N4O/c10-9-7-13(12-11-9)5-1-3-8-4-2-6-14-8/h7-8H,1-6,10H2 |
InChI Key |
MDYYFHILNMZMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN2C=C(N=N2)N |
Origin of Product |
United States |
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